DMT-dG(dmf) Phosphoramidite

Oligonucleotide Synthesis Deprotection Kinetics High-Throughput Production

DMT-dG(dmf) Phosphoramidite (CAS 330628-04-1) is a DNA synthesis monomer belonging to the class of fast-deprotecting β-cyanoethyl phosphoramidites. This compound is a derivative of 2′-deoxyguanosine, wherein the exocyclic N2-amine is protected with a dimethylformamidine (dmf) group, and the 5′-hydroxyl is protected with a dimethoxytrityl (DMT) group.

Molecular Formula C43H53N8O7P
Molecular Weight 824.9 g/mol
Cat. No. B15583232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dG(dmf) Phosphoramidite
Molecular FormulaC43H53N8O7P
Molecular Weight824.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/t36-,37-,38-,59?/m1/s1
InChIKeyYRQAXTCBMPFGAN-WELGJBEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMT-dG(dmf) Phosphoramidite: Fast-Deprotecting DNA Synthesis Monomer for High-Throughput Oligonucleotide Production


DMT-dG(dmf) Phosphoramidite (CAS 330628-04-1) is a DNA synthesis monomer belonging to the class of fast-deprotecting β-cyanoethyl phosphoramidites . This compound is a derivative of 2′-deoxyguanosine, wherein the exocyclic N2-amine is protected with a dimethylformamidine (dmf) group, and the 5′-hydroxyl is protected with a dimethoxytrityl (DMT) group . Its primary role is as a building block in automated solid-phase oligonucleotide synthesis, enabling the efficient production of DNA sequences [1].

Why DMT-dG(dmf) Cannot Be Interchanged with Standard dG Amidites in Oligonucleotide Synthesis


Generic substitution among deoxyguanosine phosphoramidites is not feasible due to fundamental differences in protecting group chemistry that dictate deprotection kinetics and final product purity. While conventional dG(ib) (isobutyryl-protected) phosphoramidite serves as the historical standard, its deprotection is slow and often incomplete, particularly in G-rich sequences [1]. This leads to persistent base-protecting groups on the final oligonucleotide, which can compromise downstream applications. The dmf protecting group is specifically engineered to overcome this limitation by enabling a faster and more complete deprotection, a critical parameter for reducing synthesis cycle times and improving crude oligonucleotide purity .

Quantitative Evidence for DMT-dG(dmf) Phosphoramidite: A Comparative Analysis of Synthesis Performance


Accelerated Deprotection Kinetics: DMT-dG(dmf) vs. dG(ib) in Concentrated Ammonia

DMT-dG(dmf) enables a 4- to 8-fold reduction in deprotection time compared to the conventional dG(ib) phosphoramidite when using concentrated ammonium hydroxide .

Oligonucleotide Synthesis Deprotection Kinetics High-Throughput Production

Coupling Efficiency Benchmarking: DMT-dG(dmf) Performance in Solid-Phase Synthesis

DMT-dG(dmf) phosphoramidite exhibits coupling efficiencies of ≥99.0%, a performance metric that meets or exceeds the typical benchmark for high-quality DNA synthesis monomers .

Oligonucleotide Synthesis Coupling Efficiency Process Yield

Reduced Incomplete Deprotection in G-Rich Sequences: DMT-dG(dmf) vs. dG(ib)

The dG(dmf) monomer is reported to greatly reduce incomplete deprotection in G-rich sequences compared to the conventional dG(ib) monomer, leading to higher-purity crude oligonucleotide products .

G-quadruplex Oligonucleotide Purity Sequence-Dependent Synthesis

Purity Specification: DMT-dG(dmf) Monomer Purity by HPLC and NMR

Commercial DMT-dG(dmf) phosphoramidite is available with a purity specification of ≥99% by 31P-NMR and ≥99.0% by reversed-phase HPLC .

Chemical Purity Quality Control Procurement Specification

Optimal Applications for DMT-dG(dmf) Phosphoramidite in Research and Production


High-Throughput Oligonucleotide Production for PCR Primers and Probes

The fast deprotection kinetics of DMT-dG(dmf) (2 hours at 55°C or 1 hour at 65°C) significantly reduces the post-synthesis processing time for oligonucleotides . This makes it an ideal choice for high-throughput core facilities and commercial production lines where rapid turnaround is critical for meeting demand for PCR primers, qPCR probes, and other short oligonucleotides.

Synthesis of G-Rich Oligonucleotides, Including G-Quadruplex-Forming Sequences

The dmf protecting group mitigates the incomplete deprotection issues commonly observed with dG(ib) monomers in sequences with high guanine content . This property is particularly valuable when synthesizing G-rich oligonucleotides for aptamer development, G-quadruplex structural studies, or antisense applications where high crude purity is desired to simplify downstream purification.

Synthesis of Long Oligonucleotides (e.g., >60-mers) Requiring High Stepwise Yield

The high coupling efficiency (≥99.0%) of DMT-dG(dmf) is essential for the successful synthesis of long oligonucleotides. Even a small improvement in per-cycle coupling efficiency translates to a substantial increase in the yield of full-length product for sequences exceeding 60 nucleotides, making this monomer suitable for gene synthesis and other applications requiring high-fidelity long oligos.

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